2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile
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Overview
Description
2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is a complex organic compound that features a quinoline ring system substituted with a piperidine moiety and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile typically involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The reaction conditions generally include the use of a suitable solvent such as ethanol, and the reaction is conducted at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine-substituted quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, although this application is still under exploration.
Mechanism of Action
The mechanism of action of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing their activity. In anticancer applications, the compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)quinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide: Another quinoline derivative with similar structural features.
Uniqueness
2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is unique due to its combination of a quinoline ring, a piperidine moiety, and a propanedinitrile group
Properties
CAS No. |
790681-53-7 |
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Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[(2-piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4/c19-12-14(13-20)10-16-11-15-6-2-3-7-17(15)21-18(16)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2 |
InChI Key |
WICCROUGNIICAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C#N |
Origin of Product |
United States |
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